REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7](/[CH:8]=[CH:9]/[C:10](OCC)=[O:11])=[CH:6][N:5]=[C:4]([O:15][CH3:16])[N:3]=1.C[O-].[Na+].CO>CO>[CH3:16][O:15][C:4]1[N:5]=[CH:6][C:7]2[CH:8]=[CH:9][C:10](=[O:11])[NH:1][C:2]=2[N:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0.87 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC=C1/C=C/C(=O)OCC)OC
|
Name
|
sodium methoxide methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+].CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the resultant residue, a saturated aqueous ammonium chloride solution and chloroform were added
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the resultant solution was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solid thus obtained
|
Type
|
WASH
|
Details
|
was washed with diethyl ether
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1N=CC2=C(N1)NC(C=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |